4-(furan-2-ylmethyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(Furan-2-ylmethyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a furan ring, a pyrrolidine ring, and a triazole ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with furan-2-carbaldehyde and pyrrolidine as the primary starting materials.
Reaction Steps: The process involves the formation of an intermediate compound through a condensation reaction between furan-2-carbaldehyde and pyrrolidine. This intermediate is then subjected to cyclization to form the triazole ring.
Conditions: The reaction is usually carried out under acidic conditions, often using a catalyst such as hydrochloric acid or sulfuric acid. The temperature and reaction time are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods:
Scale-Up: The synthesis can be scaled up using industrial reactors, ensuring consistent quality and yield.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the compound meets industry standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed:
Oxidation Products:
Reduction Products: Reduced forms of the compound, typically resulting in the removal of oxygen atoms.
Substitution Products: A wide range of substituted derivatives, depending on the nucleophile used.
Chemistry:
Synthetic Intermediate: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Catalyst: It can act as a catalyst in certain organic reactions, enhancing reaction rates and selectivity.
Biology:
Biological Activity: Research has shown that the compound exhibits biological activity, including antimicrobial and antifungal properties.
Drug Development: It is being explored as a potential lead compound for the development of new drugs.
Medicine:
Therapeutic Potential: The compound has shown promise in preclinical studies for treating various diseases, including cancer and infectious diseases.
Pharmacokinetics: Studies are ongoing to understand its pharmacokinetic properties and potential side effects.
Industry:
Material Science: The compound is used in the development of new materials with unique properties, such as enhanced thermal stability and chemical resistance.
Organic Synthesis: It is employed in the synthesis of various organic compounds, contributing to advancements in chemical manufacturing.
Mechanism of Action
The compound exerts its effects through multiple pathways, depending on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, leading to biological responses. The exact mechanism of action can vary based on the specific biological system and the type of reaction involved.
Comparison with Similar Compounds
Furan-2-ylmethylamine: Similar in structure but lacks the triazole and pyrrolidine rings.
Pyrrolidine-1-thiol: Contains the pyrrolidine ring but lacks the furan and triazole components.
Triazole-3-thiol: Contains the triazole ring but lacks the furan and pyrrolidine components.
Uniqueness:
Complex Structure: The presence of both furan and pyrrolidine rings in addition to the triazole ring makes this compound unique.
Properties
IUPAC Name |
4-(furan-2-ylmethyl)-3-pyrrolidin-1-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c17-11-13-12-10(14-5-1-2-6-14)15(11)8-9-4-3-7-16-9/h3-4,7H,1-2,5-6,8H2,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNYWGLLTBMZJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NNC(=S)N2CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923210-33-7 |
Source
|
Record name | 4-(furan-2-ylmethyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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